molecular formula C10H5NO2 B1581749 3-Cyanochromone CAS No. 50743-17-4

3-Cyanochromone

Cat. No. B1581749
CAS RN: 50743-17-4
M. Wt: 171.15 g/mol
InChI Key: SFWNPLLGXKJESA-UHFFFAOYSA-N
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Description

3-Cyanochromone, also known as 4-Oxo-4H-1-benzopyran-3-carbonitrile, is a 3-substituted chromone . It is a cyano substituted 1-benzopyran-4-one, an α,β-unsaturated nitrile, and also an α,β-unsaturated ketone . Its molecule has electron deficiency at 3 sites i.e C (carbon) at the second position, C of cyano, and the carbonyl group .


Synthesis Analysis

A novel protocol for the construction of highly functionalized 2-(pyridin-3-yl)-chromeno[2,3-d]pyrimidines (PCPMDs) from 3-cyanochromone with 1,1-enediamines via an unprecedented cascade reaction has been developed . This involves simply refluxing a mixture of 3-cyanochromone and various types of 1,1-enediamines under the catalysis of silver carbonate . A series of PCPMDs were obtained through a novel cascade reaction involving an amazing electrocyclization mechanism of a cyano group with α,β-unsaturated nitriles .


Molecular Structure Analysis

The molecular formula of 3-Cyanochromone is C10H5NO2 . It has an average mass of 171.152 Da and a monoisotopic mass of 171.032028 Da .


Chemical Reactions Analysis

3-Cyanochromone reacts with 1,1-enediamines in a silver-catalyzed cascade reaction to synthesize highly functionalized 2-(pyridin-3-yl)-chromeno[2,3-d]pyrimidines . This reaction involves an electrocyclization mechanism of a cyano group with α,β-unsaturated nitriles .


Physical And Chemical Properties Analysis

3-Cyanochromone has a density of 1.3±0.1 g/cm^3 . Its boiling point is 278.3±40.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 51.7±3.0 kJ/mol , and the flash point is 119.5±17.6 °C .

Scientific Research Applications

1. Silver-Catalyzed Cascade Reactions

  • Summary of Application: 3-Cyanochromone is used in the synthesis of highly functionalized 2-(pyridin-3-yl)-chromeno[2,3-d]pyrimidines (PCPMDs) via an unprecedented cascade reaction .
  • Methods of Application: The reaction involves simply refluxing a mixture of 3-cyanochromone and various types of 1,1-enediamines under the catalysis of silver carbonate . This reaction involves an amazing electrocyclization mechanism of a cyano group with α,β-unsaturated nitriles .
  • Results or Outcomes: A series of PCPMDs were obtained through this novel cascade reaction. This protocol can be used for the synthesis of various pyridin-3-yl-substituted complex pyrimidine derivatives, and it is suitable for combinatorial and parallel syntheses of PCPMD drugs or natural-like products .

2. Reaction with Pyridinium Phenacylide

  • Summary of Application: 3-Cyanochromone reacts with phenacylpyridinium bromide in the presence of one or two equivalents of potassium carbonate in acetone at reflux .
  • Methods of Application: The reaction proceeds through Michael addition of pyridinium phenacylide formed in situ with subsequent opening of the pyrone ring .
  • Results or Outcomes: Highly stable ylides were produced in 72-77% yield . The structure of these ylides was confirmed by IR, 1H NMR, and 13C NMR spectroscopy .

3. Spectroscopic and Quantum Computational Investigation

  • Summary of Application: 3-Cyanochromone is used in spectroscopic and quantum computational investigations . This includes molecular docking, reduced density gradient analysis, and electron localization function (ELF) analysis .
  • Methods of Application: The study involves recording the FT-IR, FT-Raman, NMR, and UV spectra of 3-Cyanochromone at the appropriate ranges . Quantum computations were carried out using the B3LYP method with cc-pVDZ basis sets .
  • Results or Outcomes: The fundamental vibrational frequencies were tabulated and assigned . The change in the chemical environment of the compound was studied using NMR chemical shift values . The 13C NMR and 1H NMR chemical shifts were calculated using the gauge-independent atomic orbital (GIAO) method . A study on the electronic and optical properties; absorption wavelengths, excitation energy, density of state, dipole moment and frontier molecular orbital energies were also performed .

4. Synthesis of 3-Cyanocoumarins

  • Summary of Application: 3-Cyanochromone is used in the synthesis of 3-cyanocoumarins, a well-known subgroup of oxygen-containing heterocyclic compounds that have significant importance in biological and medical sciences .
  • Methods of Application: The presence of the cyanide group in 3-cyanocoumarins is suitable for inserting units of biological importance like triazole, thiadiazole, and thiadiazoles into the coumarin core to increase their biological activities .
  • Results or Outcomes: This method has been used for the development of medicinally important other coumarin derivatives . The article provides a brief overview of the synthesis, biological and pharmacological applications of the 3-cyano derivative of coumarins .

5. Synthesis of 6-Chloro-3-cyanochromone

  • Summary of Application: 3-Cyanochromone is used in the synthesis of 6-Chloro-3-cyanochromone .
  • Methods of Application: The specific methods of synthesis are not detailed in the source .
  • Results or Outcomes: The product, 6-Chloro-3-cyanochromone, is available for purchase, indicating its potential use in various chemical reactions .

Safety And Hazards

3-Cyanochromone is classified as Acute toxicity - Category 3, Oral; Acute toxicity - Category 4, Dermal; Acute toxicity - Category 4, Inhalation . It is toxic if swallowed, harmful if inhaled, and harmful in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and storing it locked up .

properties

IUPAC Name

4-oxochromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5NO2/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWNPLLGXKJESA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334606
Record name 3-Cyanochromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyanochromone

CAS RN

50743-17-4
Record name 3-Cyanochromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chromone-3-carbonitrile
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Synthesis routes and methods I

Procedure details

2.52 Parts of 4-oxo-4H-1-benzopyran-3-carboxaldehyde are admixed well with 2.10 parts of hydroxylamine hydrochloride, followed by the addition of 30 volume parts of 95 weight % ethyl alcohol and 0.5 volume part of concentrated hydrochloric acid. The whole mixture is refluxed for 6 hours and cooled. The resulting precipitate is recovered by filtration, treated with activated carbon and recrystallized from ethanol. This procedure yields 4-oxo-4H-1-benzopyran-3-carbonitrile as colorless crystals. Melting point: 177°-178° C.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A mixture of 26.1 g. (0.15 mole) of 4-oxo-4H-1-benzopyran-3-carboxaldehyde, 13.1 g. (0.19 mole) of hydroxylamine hydrochloride, 18.4 g. (0.27 mole) of sodium formate and 250 ml of 99% formic acid was heated with stirring at reflux for 21/2 hours. Water was added to 1-liter volume. The separated solid was filtered from the cooled mixture, washed well with water and dried to give 13 g. (51%) of crude nitrile melting at 138°-145°C. Recrystallization from ethylacetate gave pure, white crystals melting at 174°-176°.
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Synthesis routes and methods IV

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The present invention concerns a novel method of preparing these 3-cyanochromones from chromone-3-carboxylic acids. The reaction mechanism of the present invention may best be described by the following reaction scheme: ##STR4## Referring to the reaction scheme, chromone-3-carboxylic acid is initially converted to the acyl chloride by treating with thionyl chloride as disclosed in U.S. Pat. No. 3,849,446 to Von Strandtmann, et al., issued Nov. 19, 1974. The acyl chloride is then converted to the corresponding chromone-3-carboxamide, as disclosed in U.S. Pat. No. 3,862,143. The critical feature of the present invention is the further dehydration of the chromone-3-carboxamide with thionyl chloride in N,N-dimethylformamide to give the desired 3-cyanochromone in a high yield of at least 75%. Generally, a molar excess of thionyl chloride and a 30-40 molar excess of N,N-dimethylformamide are employed.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyanochromone
Reactant of Route 2
3-Cyanochromone
Reactant of Route 3
3-Cyanochromone
Reactant of Route 4
Reactant of Route 4
3-Cyanochromone
Reactant of Route 5
3-Cyanochromone
Reactant of Route 6
3-Cyanochromone

Citations

For This Compound
146
Citations
Q Xiao, J Liu, JH Nie, LB Kong, J Lin… - Organic Chemistry …, 2020 - pubs.rsc.org
… As a result, the α-C priority is to attack the double bond of 3-cyanochromone 1 and achieve … Our initial attempts focused on the reaction of 3-cyanochromone 1a with EDAM 2a by using …
Number of citations: 10 pubs.rsc.org
MY Kornev, VS Moshkin, OS El'tsov… - Chemistry of …, 2013 - Springer
… We have found that 3-cyanochromone 4a and 3-cyano-6-methylchromone 4b react with … Heating ylide 5a at reflux in glacial acetic acid for 2 h gives the starting 3-cyanochromone 4a. …
Number of citations: 3 link.springer.com
Y Lv, L Chen, K Li, XH Yun, SJ Yan - The Journal of Organic …, 2022 - ACS Publications
… To explore the feasibility of this cascade reaction, we reacted 3-cyanochromone with α-… 2] cyclization of the double bond of the 3-cyanochromone with the α-isocyanoacetates (Scheme 1)…
Number of citations: 1 pubs.acs.org
VY Sosnovskikh, DV Sevenard, VS Moshkin… - Tetrahedron, 2010 - Elsevier
… Recently, 27 we reported on the reaction of unsubstituted 3-cyanochromone with o-phenylenediamine at reflux in ethanol (benzene can also be used) and on the basis of 1 H and 13 C …
Number of citations: 26 www.sciencedirect.com
VY Sosnovskikh, MY Kornev, VS Moshkin - Tetrahedron Letters, 2014 - Elsevier
… To test the feasibility of this methodology, the reaction of 3-cyanochromone (1a) (its synthesis and … We found that refluxing 3-cyanochromone (1a) (1 equiv), sarcosine (1 equiv), and …
Number of citations: 12 www.sciencedirect.com
VY Sosnovskikh, DV Sevenard, VS Moshkin… - Russian Chemical …, 2010 - Springer
… ) with hydroxylamine easily leads to the formation of 3 cyanochromone (2a)1,2 and 3 cyanothiochromone (2b).Chemical properties of 3 cyanochromone (2a) were studied in detail.One …
Number of citations: 5 link.springer.com
CD Gabbutt, BM Heron, MB Hursthouse… - … , Sulfur, and Silicon …, 2000 - Taylor & Francis
Reaction of 3-cyanochromone with methylenetriphenylphosphorane yields the stabilized ylide (4) by way of a conjugate addition and subsequent ring opening. Variable temperature 1 …
Number of citations: 5 www.tandfonline.com
RP Hsung - The Journal of Organic Chemistry, 1997 - ACS Publications
… 6, 7 We have focused our interest on 3-cyanochromone derivatives because to the best of our knowledge, the dienophilic reactivity of these compounds have gone unnoticed, 8 and …
Number of citations: 105 pubs.acs.org
VY Sosnovskikh, VS Moshkin, MI Kodess - Tetrahedron Letters, 2008 - Elsevier
… An alternative mechanism, involving initial dehydration of 5 to form 2-amino-3-cyanochromone 6 followed by addition of water to form 11 was discarded owing to the failure of 6 to react …
Number of citations: 59 www.sciencedirect.com
T Zarganes-Tzitzikas, MA Terzidis… - The Journal of …, 2011 - ACS Publications
… Our initial experiments were focused on the reaction of tert-butyl isocyanide and dimethyl acetylenedicarboxylate with 3-cyanochromone. Indeed, upon treatment of 3-cyanochromone …
Number of citations: 46 pubs.acs.org

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